5-BROMOBENZO[B]THIOPHENE
Overview
Description
Synthesis Analysis
The synthesis of 5-bromobenzo[b]thiophene and its derivatives involves multiple steps, including bromination, cyclization, and palladium-catalyzed coupling reactions. For example, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized through a sequence that included the synthesis of 3-bromobenzo[b]thiophene derivatives via a bromocyclization step (Tréguier et al., 2014).
Molecular Structure Analysis
The molecular structure of 5-bromobenzo[b]thiophene and related compounds has been elucidated through various techniques including X-ray crystallography. These studies reveal insights into the electron structure and orbital configurations that influence the reactivity and properties of these compounds (Wu et al., 2013).
Chemical Reactions and Properties
5-Bromobenzo[b]thiophene undergoes various chemical reactions, including aromatic nucleophilic substitution and rearrangement. These reactions are influenced by the electronic and structural characteristics of the compound, leading to the formation of novel compounds with diverse properties (Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of 5-bromobenzo[b]thiophene derivatives, including solubility, melting points, and crystal structures, have been studied to understand their potential applications in material science and organic synthesis. The synthesis and structural analysis of compounds like dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) highlight the importance of molecular design in achieving high performance in applications such as field-effect transistors (Park et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-bromobenzo[b]thiophene, including its reactivity in electrophilic substitution, bromination, and nitration reactions, are crucial for its utility in synthetic chemistry. Studies on the substitution reactions of benzo[b]thiophen derivatives provide valuable insights into the reactivity patterns and potential synthetic applications of these compounds (Cooper et al., 1970).
Scientific Research Applications
Antitubulin Agents : Functionalized 3-(α-styryl)-benzo[b]thiophenes, synthesized using 3-bromobenzo[b]thiophene derivatives, demonstrated significant antiproliferative properties. Particularly, compound 5m showed submicromolar cytotoxic activity against HCT-116 cell line and inhibited tubulin polymerization (Tréguier et al., 2014).
Charge-Transporting Material : 5-Diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based material, exhibited unique bromination selectivity due to its special electron structure, which could be significant for material science applications (Wu et al., 2013).
Halogen Migration Studies : Research on 2-bromobenzo[b]thiophene revealed insights into bromine migration to adjacent carbon atoms, contributing to our understanding of chemical reaction mechanisms (Bie et al., 2010).
Antimicrobial Activity : Diarylamines in the benzo[b]thiophene series, prepared through palladium-catalysed amination of ethyl 3-bromobenzo[b]thiophene-2-carboxylate, displayed potential for antimicrobial activity and structure-activity relationship studies (Queiroz et al., 2004).
Tubulin Binding Agents : A method for synthesizing 2,3-disubstituted benzo[b]thiophenes has been developed, which includes the use of 3-iodobenzo[b]thiophenes derived from 3-bromobenzo[b]thiophene. This method facilitated the creation of novel tubulin binding agents (Flynn et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPYDSULDKNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[c]thiophene |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.